molecular formula C11H13F2NO B4693001 N-(sec-butyl)-2,4-difluorobenzamide

N-(sec-butyl)-2,4-difluorobenzamide

Cat. No. B4693001
M. Wt: 213.22 g/mol
InChI Key: CORSVMYPTOHKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2,4-difluorobenzamide, commonly known as diflubenzuron, is a synthetic insecticide that is widely used in agriculture for controlling pests such as caterpillars, beetles, and mites. It belongs to the benzoylurea class of insecticides and is known for its high efficacy, low toxicity, and long-lasting effects.

Mechanism of Action

Diflubenzuron acts by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This results in the disruption of the insect's molting process, leading to death. Diflubenzuron is also known to have an ovicidal effect, preventing the hatching of insect eggs.
Biochemical and Physiological Effects:
Diflubenzuron has been found to have low toxicity to mammals and birds. However, it has been shown to have toxic effects on aquatic organisms such as fish and crustaceans. Diflubenzuron has also been found to have endocrine-disrupting effects on insects, affecting the development and reproduction of some species.

Advantages and Limitations for Lab Experiments

Diflubenzuron is a useful tool for studying insect development and physiology in the laboratory. Its specificity for chitin synthesis makes it a valuable tool for studying the role of chitin in insect biology. However, its effects on non-target organisms and the environment should be carefully considered when using it in laboratory experiments.

Future Directions

There are several areas of research that could benefit from further study of diflubenzuron. These include:
1. Developing more effective formulations of diflubenzuron for use in controlling mosquito populations.
2. Studying the effects of diflubenzuron on non-target organisms in aquatic environments.
3. Investigating the potential use of diflubenzuron in combination with other insecticides for controlling pests.
4. Exploring the potential use of diflubenzuron in controlling insect vectors of plant diseases.
5. Studying the molecular mechanisms underlying the insecticidal effects of diflubenzuron.
Conclusion:
Diflubenzuron is a synthetic insecticide that has been widely used in agriculture for controlling pests. Its specificity for chitin synthesis makes it a valuable tool for studying insect development and physiology. However, its potential effects on non-target organisms and the environment should be carefully considered. Further research is needed to fully understand the potential benefits and limitations of diflubenzuron in agriculture and public health.

Scientific Research Applications

Diflubenzuron has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It is used in agriculture to control pests in crops such as cotton, rice, and vegetables. Diflubenzuron has also been studied for its potential use in controlling mosquito populations, which are responsible for transmitting diseases such as malaria and dengue fever.

properties

IUPAC Name

N-butan-2-yl-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-3-7(2)14-11(15)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORSVMYPTOHKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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